molecular formula C20H21NO B563378 Cyclobenzaprine-d3 N-Oxide CAS No. 1189877-07-3

Cyclobenzaprine-d3 N-Oxide

Número de catálogo B563378
Número CAS: 1189877-07-3
Peso molecular: 294.412
Clave InChI: CWVULMRJHWMZLY-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclobenzaprine-d3 N-Oxide is the deuterium labeled version of Cyclobenzaprine N-Oxide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of this compound is C20H21NO . It is structurally related to tricyclic antidepressants .

Aplicaciones Científicas De Investigación

Metabolism and Identification

  • Cyclobenzaprine undergoes metabolism in rats to form various metabolites, including the N-oxide and 10,11-epoxide, among others. These metabolites were identified using mass spectrometric analysis confirming their structures (Belvedere et al., 1976).
  • A study involving rat liver microsomes identified four metabolic products of cyclobenzaprine, including the N-oxide, by comparing physical properties with those of authentic compounds (Belvedere, Rovei, Pantarotto, & Frigerio, 1975).

Degradation and Chemical Analysis

  • LC-MS/MS was used to study the degradation mechanisms of cyclobenzaprine, identifying fifteen major oxidation products and impurities, including the N-oxide. This study supports new formulation development (Liu, Zhao, & Zhao, 2014).
  • Degradation products of cyclobenzaprine in semi-topical formulations were determined, identifying specific impurities including the cyclobenzaprine N-oxide (Cioroiu et al., 2016).

Drug Delivery and Pharmaceutical Formulations

  • Oral osmotic delivery systems containing a water-swellable polymer were designed to investigate the release of cyclobenzaprine hydrochloride, providing insights into drug release mechanisms and formulation design (Razaghi & Schwartz, 2002).

Pharmacological Analysis

  • The skeletal muscle relaxer cyclobenzaprine was identified as a potent non-competitive antagonist of histamine H1 receptors, providing insights into its mechanism of action and potential sedative effects (Singh et al., 2022).

Análisis Bioquímico

Biochemical Properties

Cyclobenzaprine-d3 N-Oxide interacts with various enzymes and proteins in the body. It is known to undergo oxidation of both the endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate the N-oxide . These interactions play a crucial role in its biochemical reactions .

Cellular Effects

It is known that Cyclobenzaprine, the parent compound, exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem, with little-to-no action at neuromuscular junctions or directly on skeletal musculature .

Molecular Mechanism

It is known that Cyclobenzaprine, the parent compound, is extensively metabolized in the liver via both oxidative and conjugative pathways . Oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine .

Temporal Effects in Laboratory Settings

It is known that the DREADD actuator clozapine-N-oxide alters sleep in wild-type male laboratory mice .

Dosage Effects in Animal Models

It is known that the DREADD actuator clozapine-N-oxide alters sleep in wild-type male laboratory mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to undergo oxidation of both the endocyclic and exocyclic double bonds to form epoxides, as well as oxidation of the tertiary amine group to generate the N-oxide .

Transport and Distribution

It is known that Cyclobenzaprine, the parent compound, is extensively metabolized in the liver via both oxidative and conjugative pathways .

Subcellular Localization

It is known that Cyclobenzaprine, the parent compound, exerts its effects at the supraspinal level, specifically within the locus coeruleus of the brainstem .

Propiedades

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVULMRJHWMZLY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.